molecular formula C23H18N2O2S B12273043 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2-phenylacetic acid

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2-phenylacetic acid

Cat. No.: B12273043
M. Wt: 386.5 g/mol
InChI Key: OBHOBVSLIIKJQA-UHFFFAOYSA-N
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Description

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2-phenylacetic acid is a complex organic compound characterized by the presence of an imidazole ring substituted with phenyl groups and a sulfanyl group attached to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2-phenylacetic acid typically involves multi-step organic reactions. One common approach is the condensation of 4,5-diphenyl-1H-imidazole-2-thiol with phenylacetic acid derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

large-scale synthesis would involve optimization of reaction conditions, purification processes, and possibly the development of continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2-phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2-phenylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2-phenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the phenylacetic acid moiety can interact with active sites through hydrophobic interactions and electrostatic forces. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid
  • 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol
  • 2-(4,5-dihydro-1H-imidazol-2-yl)phenol

Uniqueness

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2-phenylacetic acid is unique due to its specific combination of an imidazole ring, sulfanyl group, and phenylacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C23H18N2O2S

Molecular Weight

386.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-2-phenylacetic acid

InChI

InChI=1S/C23H18N2O2S/c26-22(27)21(18-14-8-3-9-15-18)28-23-24-19(16-10-4-1-5-11-16)20(25-23)17-12-6-2-7-13-17/h1-15,21H,(H,24,25)(H,26,27)

InChI Key

OBHOBVSLIIKJQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SC(C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4

Origin of Product

United States

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